1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide is a chemical compound with the molecular formula and a molecular weight of 241.08 g/mol. It is categorized under amides due to the presence of a carboxamide functional group. This compound is also known by its CAS number 112959-60-1, which facilitates its identification in chemical databases and regulatory frameworks. The compound exhibits potential biological activity, making it of interest in pharmaceutical research.
The compound is derived from the reaction between 6-bromopyridine-3-amine and cyclopropanecarboxylic acid chloride. It belongs to the class of heterocyclic compounds, specifically those containing a pyridine ring substituted with a bromine atom at the 6-position. The cyclopropanecarboxamide structure contributes to its unique properties and potential applications in medicinal chemistry.
The synthesis of 1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide typically involves two main steps:
Specific reaction conditions, such as temperature and solvent choice, are optimized to enhance the efficiency of the synthesis process. For instance, reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
The molecular structure of 1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide can be visualized as follows:
The compound's structure can be represented in a two-dimensional diagram showing the connectivity between atoms, highlighting the functional groups present.
1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide can undergo various chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for further modifications that can lead to new derivatives with potentially enhanced biological activities.
These properties are critical for understanding how this compound behaves under various conditions, influencing its storage, handling, and potential applications in scientific research.
1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide holds promise in several scientific fields:
The synthesis of 1-(6-Bromopyridin-3-yl)cyclopropanecarboxamide (CAS 1447606-04-3, MW 241.09 g/mol) typically employs a convergent strategy involving cyclopropane ring formation followed by pyridine functionalization. A validated route begins with 4-bromopyridin-2-amine as the starting material. This undergoes N-acylation with cyclopropanecarbonyl chloride in pyridine to yield N-(6-bromopyridin-3-yl)cyclopropanecarboxamide (CID 14304480) [1] [8]. Subsequent Suzuki-Miyaura cross-coupling introduces structural diversity; for example, coupling with tert-butyl-2,5-dihydro-1H-pyrrole-1-carboxylate-3-pinacol ester using Pd(dppf)Cl₂/Cs₂CO₃ in dioxane furnishes advanced intermediates for GSK-3β inhibitors .
An alternative pathway involves cyclopropanation of 6-bromonicotinaldehyde via cyclopropylamine (CAS 1060811-36-0) reductive amination, followed by oxidation to the carboxamide [9]. Yields exceed 75% when reactions are conducted under inert atmosphere due to the sensitivity of the cyclopropyl ring [1] [9].
Table 1: Key Intermediates in Synthesis
Intermediate | CAS Number | Role | Reference |
---|---|---|---|
4-Bromopyridin-2-amine | – | Hinge-binding precursor | |
N-(6-Bromopyridin-3-yl)cyclopropanecarboxamide | 14304480 | Direct precursor | [8] |
1-(6-Bromopyridin-3-yl)cyclopropan-1-amine | 1060811-36-0 | Alternative intermediate | [9] |
The cyclopropyl group enhances steric constraint and metabolic stability in drug candidates. Two dominant strategies exist:
Quantum mechanical analyses confirm that the cyclopropyl ring’s dihedral angle optimizes binding to GSK-3β’s Val135 residue via hydrogen bonding with the carboxamide carbonyl . This justifies its use over linear alkyl groups in neurotherapeutic candidates.
Amide bond formation between the cyclopropanecarboxylic acid and aminopyridine relies on coupling agents to minimize racemization and boost efficiency:
Table 2: Coupling Agent Performance
Agent | Reaction Type | Yield (%) | Byproduct Removal |
---|---|---|---|
EDC/HOBt | Acylation of 4-bromopyridin-2-amine | 88–92 | Aqueous wash |
Acetyl chloride | Short-chain amidation | 78 | Distillation |
(Trimethylsilyl)isocyanate | Urea formation | 70 | Filtration |
HATU is avoided due to potential bromopyridine side reactions, while EDC offers scalability and lower cost [8].
Industrial production addresses three bottlenecks:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9